molecular formula C25H48O10 B15198631 Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester CAS No. 65520-42-5

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester

Cat. No.: B15198631
CAS No.: 65520-42-5
M. Wt: 508.6 g/mol
InChI Key: VYYKGEAVUMSSBR-UHFFFAOYSA-N
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Description

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester is a diester derived from glutaric acid (pentanedioic acid) and 2-(2-(2-butoxyethoxy)ethoxy)ethanol. This compound features a central glutaric acid backbone esterified with two branched ethoxylated butoxy groups. Such esters are commonly used as plasticizers, lubricants, or solvents in industrial applications due to their compatibility with polymers and resistance to extraction .

Properties

CAS No.

65520-42-5

Molecular Formula

C25H48O10

Molecular Weight

508.6 g/mol

IUPAC Name

bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] pentanedioate

InChI

InChI=1S/C25H48O10/c1-3-5-10-28-12-14-30-16-18-32-20-22-34-24(26)8-7-9-25(27)35-23-21-33-19-17-31-15-13-29-11-6-4-2/h3-23H2,1-2H3

InChI Key

VYYKGEAVUMSSBR-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCCOC(=O)CCCC(=O)OCCOCCOCCOCCCC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester typically involves esterification reactions. One common method is the reaction of pentanedioic acid with 2-(2-(2-butoxyethoxy)ethoxy)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers, depending on the nucleophile used.

Scientific Research Applications

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biocompatible material in drug delivery systems.

    Medicine: Explored for its use in the formulation of pharmaceuticals and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and plasticizers due to its flexibility and stability.

Mechanism of Action

The mechanism of action of pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in biochemical pathways. The butoxyethoxyethoxyethyl groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in different environments.

Comparison with Similar Compounds

Variation in Diacid Chain Length

Compound Name Diacid Chain CAS Number Molecular Formula Key Properties/Applications References
Target Compound Glutaric (C5) Not Found C₂₅H₄₈O₈ Hypothetical: Moderate flexibility, medium viscosity
Hexanedioic acid (Adipic acid), bis[2-(2-butoxyethoxy)ethyl] ester Adipic (C6) 141-17-3 C₂₆H₅₀O₈ Low volatility, high compatibility with PVC (e.g., Plasthall DBEEA)
Undecanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester Sebacic (C10) 85284-12-4 C₃₄H₆₄O₈ High molecular weight (MW ~648), boiling point 551.5°C, used in high-temperature applications
Pentanedioic acid, bis(2-ethylhexyl) ester Glutaric (C5) 21302-20-5 C₂₁H₄₀O₄ Simpler ester groups; lower viscosity, used in lubricants

Impact of Diacid Chain Length :

  • Shorter chains (C5 glutaric) : Offer balanced flexibility and processability.
  • Longer chains (C10 sebacic) : Provide enhanced thermal stability and reduced migration in polymers .
  • Intermediate chains (C6 adipic) : Most common in plasticizers due to optimal compatibility with PVC .

Variation in Ester Group Complexity

Compound Name Ester Group Structure CAS Number Key Properties/Applications References
Target Compound 2-(2-(2-Butoxyethoxy)ethoxy)ethyl High resistance to extraction, low volatility
Diisopropyl adipate Isopropyl 6938-94-9 Low viscosity, used in cosmetics and coatings
Dioctyl adipate 2-ethylhexyl 103-23-1 High plasticizing efficiency, moderate cost
Ethanedioic acid, bis(2-methoxyethyl) ester 2-methoxyethyl 36254-34-9 High polarity, limited thermal stability

Impact of Ester Group :

  • Branched ethoxyethoxyethyl groups (target compound): Enhance solubility in non-polar matrices and reduce volatility compared to linear esters .
  • Simple alkyl groups (e.g., 2-ethylhexyl) : Lower production cost but higher volatility .
  • Methoxyethyl groups : Increase polarity, making them suitable for hydrophilic applications .

Physicochemical Properties

  • logP (Octanol/Water Partition Coefficient): Estimated ~2.5–3.0 (similar to adipate esters ).
  • Density : ~0.996–1.05 g/cm³ (comparable to sebacate esters ).
  • Boiling Point : Likely >300°C due to high molecular weight and branched structure.

Biological Activity

Pentanedioic acid, bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester, commonly referred to as bis(2-butoxyethoxy) adipate, is a compound that has garnered attention due to its potential biological activities and applications in various fields. This article explores its biological activity, including toxicity, pharmacokinetics, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a diester derived from pentanedioic acid and 2-butoxyethanol. The molecular formula is C22H42O8, and it is characterized by its hydrophilic ether chains which enhance its solubility in various solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Case Studies

  • Toxicity Assessment : A study on the inhalation toxicity of non-nicotine e-cigarette constituents highlighted that 2-butoxyethanol can lead to significant health risks when inhaled. The study emphasized the need for careful assessment of exposure levels in consumer products containing this compound .
  • Dermal Exposure Studies : Research involving dermal exposure to 2-butoxyethanol showed that it can cause skin irritation and systemic effects at higher concentrations. These findings are critical for understanding the safety profile of products containing pentanedioic acid esters .
  • Environmental Impact Studies : Investigations into the environmental persistence of similar esters indicate that they may pose risks to aquatic life due to their toxicity profiles. This underscores the importance of evaluating the ecological impact of pentanedioic acid derivatives .

Table 1: Summary of Toxicological Findings

Study TypeFindingsReference
Inhalation ToxicityHemolysis observed at high exposure levels; liver damage noted in animal models
Dermal IrritationModerate skin erythema and oedema; reversible effects post-exposure
Environmental ImpactToxicity to aquatic organisms; potential bioaccumulation

Table 2: Pharmacokinetic Properties

ParameterValueReference
SolubilityHigh solubility in organic solvents
StabilityStable under physiological conditions
AbsorptionRapid absorption in biological systems

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